![molecular formula C25H23NO5 B6525208 N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide CAS No. 929513-17-7](/img/structure/B6525208.png)
N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide, also known as 4-EMB, is a synthetic compound that has been studied extensively for its potential applications in various fields of science. 4-EMB has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer. It has also been studied for its potential use as a therapeutic agent for neurological diseases.
Scientific Research Applications
N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has been studied extensively for its potential applications in various fields of science. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for neurological diseases, such as Alzheimer’s and Parkinson’s. Additionally, N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as β-carotene oxygenase 1, stearoyl-coa desaturase 1, and dihydroceramide δ4-desaturase 1 . These enzymes play crucial roles in various biological processes, including lipid metabolism and retinoid signaling.
Mode of Action
For instance, fenretinide metabolites have been shown to inhibit the activities of β-carotene oxygenase 1, stearoyl-CoA desaturase 1, and dihydroceramide Δ4-desaturase 1 . This inhibition could lead to alterations in the normal functioning of these enzymes, potentially impacting various cellular processes.
Biochemical Pathways
Based on the known targets of similar compounds, it’s likely that this compound could impact pathways related to lipid metabolism and retinoid signaling .
Pharmacokinetics
Similar compounds have been shown to exhibit good stability and high hole mobility , which could potentially impact their bioavailability.
Result of Action
Based on the known effects of similar compounds, it’s likely that this compound could impact various cellular processes, potentially leading to alterations in cell function .
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in solution. Additionally, it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is not without its limitations. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, so it must be stored and handled carefully.
Future Directions
There are several potential future directions for N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide research. One area of research is the development of new synthesis methods for N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide. Additionally, researchers are exploring the potential uses of N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide as a therapeutic agent for neurological diseases. Finally, researchers are investigating the potential mechanisms of action of N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide, as well as its biochemical and physiological effects.
Synthesis Methods
N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. In the Grignard reaction, an alkyl halide is reacted with magnesium to form a Grignard reagent, which is then reacted with an aldehyde or ketone to form N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt to form N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide. In the Ullmann reaction, an alkyl halide is reacted with an aryl halide to form N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide. All of these reactions require careful control of the reaction conditions in order to obtain the desired product.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-4-30-19-11-7-17(8-12-19)26-25(27)23-21-15-20(29-3)13-14-22(21)31-24(23)16-5-9-18(28-2)10-6-16/h5-15H,4H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPTPBZEZYSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
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